4-Chloro-2-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol
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Overview
Description
4-Chloro-2-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol is an organic compound that features a chloro group, a trifluoromethyl group, and a phenylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol typically involves multiple steps. One common method includes the following steps:
Nitration: Introduction of a nitro group to the phenol ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the chloro and trifluoromethyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and solvents is also common to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic aromatic substitution can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like chlorinating agents (e.g., thionyl chloride, SOCl2) and trifluoromethylating agents (e.g., trifluoromethyl iodide, CF3I) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group results in amines.
Scientific Research Applications
4-Chloro-2-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The phenylamino group can form hydrogen bonds and other interactions with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)aniline
- 4-Chloro-2-(trifluoromethyl)phenol
- 4-Chloro-2-(trifluoromethyl)benzene
Uniqueness
4-Chloro-2-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-2-[[4-(trifluoromethyl)anilino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c15-11-3-6-13(20)9(7-11)8-19-12-4-1-10(2-5-12)14(16,17)18/h1-7,19-20H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDDMKMZJSQVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NCC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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